molecular formula C14H19NO3S B14697112 2-Phenyl-2-propyl-1,3-oxathiolane-5-methanol carbamate CAS No. 24606-92-6

2-Phenyl-2-propyl-1,3-oxathiolane-5-methanol carbamate

Cat. No.: B14697112
CAS No.: 24606-92-6
M. Wt: 281.37 g/mol
InChI Key: OSWDWOHNDRRUGN-UHFFFAOYSA-N
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Description

2-Phenyl-2-propyl-1,3-oxathiolane-5-methanol carbamate is a chemical compound with the molecular formula C14H19NO3S and a molecular weight of 281.37 g/mol . This compound is characterized by its unique structure, which includes an oxathiolane ring, a phenyl group, and a carbamate functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-Phenyl-2-propyl-1,3-oxathiolane-5-methanol carbamate involves several steps. One common synthetic route includes the reaction of 2-phenyl-2-propyl-1,3-oxathiolane-5-methanol with a carbamoyl chloride derivative under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Phenyl-2-propyl-1,3-oxathiolane-5-methanol carbamate undergoes various chemical reactions, including:

Scientific Research Applications

2-Phenyl-2-propyl-1,3-oxathiolane-5-methanol carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-propyl-1,3-oxathiolane-5-methanol carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

2-Phenyl-2-propyl-1,3-oxathiolane-5-methanol carbamate can be compared with other similar compounds, such as:

Properties

CAS No.

24606-92-6

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

(2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl carbamate

InChI

InChI=1S/C14H19NO3S/c1-2-8-14(11-6-4-3-5-7-11)18-12(10-19-14)9-17-13(15)16/h3-7,12H,2,8-10H2,1H3,(H2,15,16)

InChI Key

OSWDWOHNDRRUGN-UHFFFAOYSA-N

Canonical SMILES

CCCC1(OC(CS1)COC(=O)N)C2=CC=CC=C2

Origin of Product

United States

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